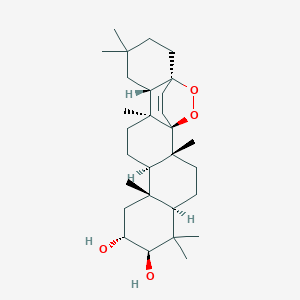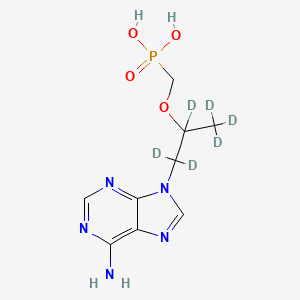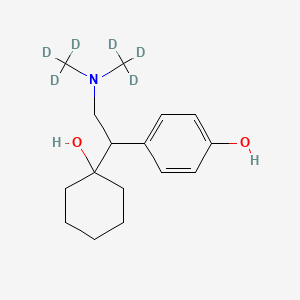
14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol is a natural diterpene compound . Its molecular formula is C29H46O4 .
Molecular Structure Analysis
The molecular structure of 14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol contains a total of 84 bonds, including 38 non-H bonds, 1 multiple bond, 1 double bond, 7 six-membered rings, 6 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis
The molecular weight of 14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol is 458.7 g/mol . It has a topological polar surface area of 58.9 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a complexity of 894 .Wissenschaftliche Forschungsanwendungen
Anticancer Drug Production
Baccatin is a crucial precursor in the biosynthesis pathway of paclitaxel , a globally recognized effective cancer chemotherapeutic agent . Paclitaxel is used in the clinical treatment of breast cancer, lung cancer, and colorectal cancers . The supply of paclitaxel mainly relies on the chemical semi-synthetic method which uses the more abundant precursor compound 10-deacetylbaccatin III (10-DAB) in Taxus species as substrate .
Metabolic Engineering
Researchers have discovered a number of enzymes that have allowed them to replicate the biosynthesis process of baccatin III in a much more abundant crop, which could boost mass production of paclitaxel in the near future .
Biotechnological Production
The production of the main precursor baccatin III has been reconstituted in a heterologous host, providing unprecedented perspectives for biotechnological production of this prominent anticancer drug .
Biotransformation Strategy
An integrated strategy based on 10-DAB extraction and in situ whole-cell biotransformation of renewable Taxus needles to produce Baccatin III has been developed . This method can shorten the production process of Taxus extraction for baccatin III synthesis and provide a reliable strategy for the efficient production of baccatin III by recombinant strains and the improvement of resource utilization rate of Taxus needles .
Pharmaceutical Industry
Baccatin III is currently strongly dependent on plant source material (in vitro cell cultures or raw tree biomass) for producing the precursor baccatin III, the latter being finally chemically modified to yield the active product paclitaxel .
Sustainable Manufacturing
The whole industrial process of paclitaxel manufacturing is highly costly due to low production rates. It would be of utmost urgency to propel innovations aiming at implementing new, efficient, and sustainable processes for the manufacturing of most of these precious natural products .
Wirkmechanismus
Target of Action
The primary target of Baccatin is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
Baccatin interacts with its target, the microtubules, by stabilizing them . This stabilization prevents the normal dynamic reorganization of the microtubule network that is essential for vital cellular functions, particularly during mitosis . The interaction of Baccatin with microtubules is well described, but the lack of high-resolution structural information on a tubulin-Baccatin complex precludes a comprehensive description of the binding determinants that affect its mechanism of action .
Biochemical Pathways
Baccatin III is a crucial precursor in the biosynthesis pathway of paclitaxel , a well-known anticancer drug . The biosynthesis of Baccatin involves several enzymes, some of which have been characterized . The complete stepwise biosynthetic reactions from the well-characterized di-oxygenated
Pharmacokinetics
It is known that the pharmacological activity of paclitaxel, a derivative of baccatin, is mainly determined by the ester side chain at the c-13 position, the a ring, the c-2 benzoyl group, and the oxetane ring in its structure .
Result of Action
The molecular and cellular effects of Baccatin’s action primarily involve the disruption of normal cell division. By stabilizing microtubules, Baccatin prevents their disassembly, which is necessary for mitosis . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Eigenschaften
IUPAC Name |
(1S,2R,5R,7R,8R,10S,11R,14S,15S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3/t18-,19+,20-,21+,22+,25+,26-,27+,28+,29+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQSPIDOGLAJKQ-BLZAXGAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4([C@]25C=C[C@@]6([C@H]4CC(CC6)(C)C)OO5)C)(C[C@H]([C@@H](C3(C)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)
![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)







